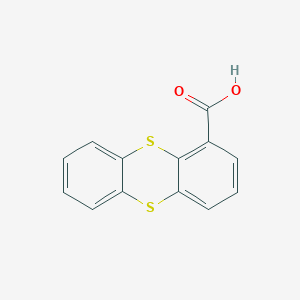
Thianthrene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thianthrene-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₈O₂S₂ It is a derivative of thianthrene, a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thianthrene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of thianthrene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Thianthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) in the presence of catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated thianthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Thianthrene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of specialty chemicals and materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Thianthrene-1-carboxylic acid involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative states. It can also interact with enzymes and proteins, modulating their activity and function. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Thianthrene-1-carboxylic acid can be compared to other sulfur-containing heterocyclic compounds, such as:
Thianthrene: The parent compound, which lacks the carboxylic acid group.
Thianthrene-1,1-dioxide: A more oxidized form of thianthrene.
Benzothiophene: A structurally similar compound with a fused benzene ring.
Uniqueness: this compound is unique due to its combination of a sulfur-containing heterocyclic core and a carboxylic acid functional group
Eigenschaften
CAS-Nummer |
96248-95-2 |
|---|---|
Molekularformel |
C13H8O2S2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
thianthrene-1-carboxylic acid |
InChI |
InChI=1S/C13H8O2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7H,(H,14,15) |
InChI-Schlüssel |
KBELHODUGYUEBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)SC3=CC=CC(=C3S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















